![molecular formula C25H25FN4 B2739964 3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-2-methyl-1H-indole CAS No. 618400-17-2](/img/structure/B2739964.png)
3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-2-methyl-1H-indole
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Overview
Description
This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5… was reported as C17H17FN4OS2, triclinic, P1̅ (no. 2), a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å3, Z = 2, Rgt (F) = 0.0798, wRref (F2) = 0.2072, T = 150 K .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, it was observed that these compounds produced loss of cell viability of MCF-10A cells with IC50 values of 46.9 and 52.3 µM for compounds 5a and 5e, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the methylene protons of the piperazine moiety appear as two broad singlets or multiplet peaks in the range δ 3.32–3.48 ppm and δ 2.68–3.61 ppm. The aromatic protons signals resonate around δ 6.78–8.69 ppm .Mechanism of Action
Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of equilibrative nucleoside transporters (ENTs), which is more selective to ENT2 than to ENT1 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4/c1-18-24(20-8-2-4-10-22(20)28-18)25(19-7-6-12-27-17-19)30-15-13-29(14-16-30)23-11-5-3-9-21(23)26/h2-12,17,25,28H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKAQXZXTABKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-2-methyl-1H-indole |
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